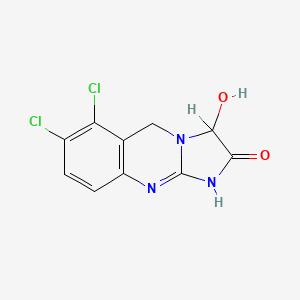
3-Hydroxy Anagrelide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Anagrelide is a metabolite of Anagrelide . Anagrelide is a platelet-reducing agent used to treat thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis .
Molecular Structure Analysis
The molecular formula of this compound is C10H7Cl2N3O2 . The molecular weight is 272.1 . The InChI string representation of its structure is InChI=1S/C10H6Cl3N3O/c11-5-1-6-4 (8 (12)9 (5)13)2-16-3-7 (17)15-10 (16)14-6/h1H,2-3H2, (H,14,15,17) .
Chemical Reactions Analysis
Anagrelide is primarily metabolized by CYP1A2 to the active metabolite, 3‑hydroxy anagrelide, which is subsequently metabolized by CYP1A2 to the inactive metabolite, RL603 .
Applications De Recherche Scientifique
Thérapie adjuvante dans la gestion du cancer
L'Anagrelide, le médicament parent de la 3-Hydroxy Anagrelide, s'est avéré avoir un potentiel en tant que thérapie adjuvante dans la gestion du cancer {svg_1}. Il a été découvert qu'il bloquait la formation de plaquettes stimulée par les cellules cancéreuses et inhibait la migration des cellules cancéreuses vers les précurseurs des plaquettes ( mégacaryocytes), tout en minimisant le risque d'effets secondaires cardiaques {svg_2}.
Médicament hypoagrégant
L'Anagrelide est un médicament hypoagrégant bien établi, commercialisé aux États-Unis et en Europe depuis plus de vingt ans {svg_3}. Il réduit le risque d'épisodes thrombotiques (coagulation) chez les patients présentant des taux de plaquettes extrêmement élevés (une affection connue sous le nom de thrombocytémie) résultant de maladies telles que la thrombocytémie essentielle et la polycythémie vraie {svg_4}.
Rôle dans les taux de survie au cancer
Des études ont montré à plusieurs reprises que les taux de survie au cancer d'une gamme de tumeurs solides sont liés à la numération plaquettaire du patient {svg_5}. L'Anagrelide, en réduisant la numération plaquettaire, pourrait potentiellement améliorer les taux de survie au cancer {svg_6}.
Inhibition de la PDE III
Un métabolite de l'Anagrelide, la this compound, s'est avéré être principalement responsable de l'inhibition de la PDE III {svg_7}. Cependant, cette action s'est avérée avoir un effet stimulant marqué sur le cœur {svg_8}.
Traitement de la thrombocytémie essentielle
Dans une étude comparant l'Anagrelide à l'hydroxyurée dans la thrombocytémie essentielle classée par l'OMS, l'Anagrelide s'est avéré non inférieur à l'hydroxyurée {svg_9}. Cela suggère que la this compound pourrait également avoir un potentiel dans le traitement de cette affection {svg_10}.
Propriétés anti-mégacaryocytaires
L'Anagrelide agit en inhibant l'expansion des mégacaryocytes et module donc la production de plaquettes {svg_11}. Il est pharmacologiquement unique en ce qu'il n'a aucun effet ou impact sur les autres types de cellules sanguines {svg_12}. C'est le seul médicament approuvé dans la nouvelle classe thérapeutique des « anti-mégacaryocytiques » {svg_13}.
Mécanisme D'action
Target of Action
3-Hydroxy Anagrelide, a metabolite of Anagrelide , primarily targets platelet-producing cells . It suppresses the transcription factors necessary for the synthesis and maturation of these cells . This action is crucial in managing conditions like thrombocythemia, where there is an overproduction of platelets .
Mode of Action
This compound interacts with its targets by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase . This interaction disrupts the postmitotic phase of maturation, leading to a dose-related reduction in platelet production .
Biochemical Pathways
The compound affects the biochemical pathways involved in platelet production. It inhibits the function of phosphodiesterase 3 , leading to an increase in cAMP . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Pharmacokinetics
This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of platelet counts . By suppressing the maturation of megakaryocytes, the compound effectively reduces the production of platelets . This action is beneficial in managing conditions characterized by an overproduction of platelets, such as thrombocythemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake has been shown to significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s effectiveness.
Safety and Hazards
Orientations Futures
Anagrelide is finding new use as an adjuvant therapy in cancer management. It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while at the same time minimizing the risk of cardiac side effects which have been seen with standard oral doses .
Propriétés
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468915 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733043-41-9 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relationship between 3-Hydroxy Anagrelide and Anagrelide in the context of treating Essential Thrombocythemia (ET)?
A1: this compound is the major active metabolite of Anagrelide, a drug used to treat ET []. While Anagrelide itself has therapeutic effects, its conversion to this compound within the body plays a significant role in its overall efficacy.
Q2: Does age impact the pharmacokinetics of Anagrelide and this compound in ET patients?
A2: Research suggests that age does influence the pharmacokinetics of both Anagrelide and its metabolite. A study comparing young (18-50 years) and elderly (≥65 years) ET patients found that while dose-normalized Anagrelide concentrations were higher in the elderly, this compound concentrations were lower []. This difference highlights the importance of considering age-related metabolic variations in drug response.
Q3: How effective is this compound in managing skewed megakaryopoiesis caused by CALR mutations?
A3: Research indicates that this compound effectively perturbs megakaryopoiesis driven by CALR mutations []. Using induced pluripotent stem cells derived from an ET patient with a CALR mutation, scientists demonstrated that this compound significantly impacted megakaryopoiesis without affecting erythropoiesis. This finding suggests its potential as a targeted therapy for MPN patients with CALR mutations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)

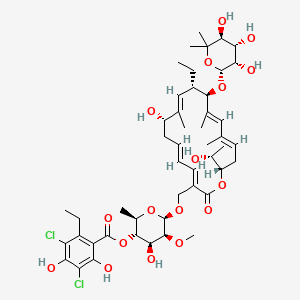

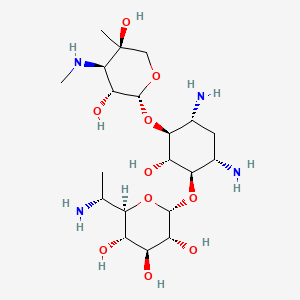
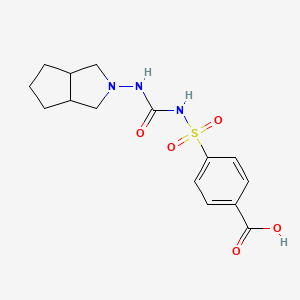
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

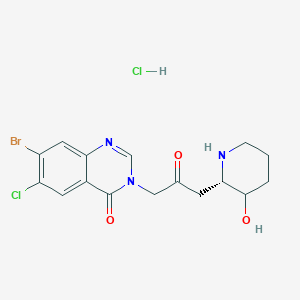
![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)
